molecular formula C9H10N4 B1521873 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline CAS No. 52739-51-2

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

Cat. No. B1521873
CAS RN: 52739-51-2
M. Wt: 174.2 g/mol
InChI Key: HBAFPUYFVWSDCO-UHFFFAOYSA-N
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Description

“4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” is a chemical compound that is used as an intermediate in organic synthesis and other chemical processes . It is also known as “4-(1H-1,2,4-Triazol-1-ylmethyl)aniline” or "4-(1,2,4-Triazolylmethyl)phenylamine hydrochloride" .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” can be represented by the empirical formula C9H10N4 . The molecular weight of this compound is 210.66 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” include a melting point of 173-182 °C . The compound is also characterized by its SMILES string representation: Cl.Nc1ccc(Cn2cncn2)cc1 .

Scientific Research Applications

Microtubule-Binding Agents

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline and its derivatives have been explored as potential microtubule-binding agents. A study by Odlo et al. (2010) synthesized 1,2,3-triazole analogs of combretastatin A-4, demonstrating their cytotoxicity and tubulin inhibition capabilities. These compounds, particularly 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline and its analogs, showed significant activity, indicating their potential in cancer therapy (Odlo et al., 2010).

Thermal Stability and Acoustic Fingerprint Spectra

Rao et al. (2016) investigated the thermal stability of 1,2,4-triazoles, including derivatives of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. They used pulsed photoacoustic pyrolysis techniques to analyze the thermal decomposition and acoustic fingerprint spectra of these compounds. The study contributes to the understanding of these materials as potential propellants and explosives for rocket fuels (Rao et al., 2016).

Sensor for Aniline Recognition

Kumar et al. (2011) identified a triazole-based Schiff base that selectively detects toxic aromatic amines like aniline. This finding is significant for environmental monitoring and safety, where detecting toxic substances like aniline is crucial (Kumar et al., 2011).

Photoluminescent Copper(I) Complexes

Research by Manbeck et al. (2011) explored heteroleptic copper(I) complexes incorporating amido-triazole ligands, including derivatives of 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline. These complexes showed long-lived photoluminescence, which can be crucial in the development of new materials for optical and electronic applications (Manbeck et al., 2011).

Electropolymerization for Functionalization of Conductive Surfaces

Coates et al. (2012) compared approaches using 4-azidoaniline combined with “click” chemistry and electrochemistry for anchoring ferrocene moieties on glassy carbon surfaces. This research is essential in the context of developing new methods for functionalizing conductive surfaces, which has implications in materials science and electronics (Coates et al., 2012).

Anti-Proliferative Agents

Sahay and Ghalsasi (2017) synthesized new molecules linking triazole and benzimidazole, which demonstrated anti-proliferative activity. This is significant in the search for new cancer therapies, especially considering the role of triazole derivatives in this context (Sahay & Ghalsasi, 2017).

Safety And Hazards

“4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

The future directions for “4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” and similar compounds involve the discovery and development of more effective and potent anticancer agents . The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds and can be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

4-(3-methyl-1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-11-6-13(12-7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAFPUYFVWSDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659730
Record name 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

CAS RN

52739-51-2
Record name 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kamenecka, R Jiang, X Song, D Duckett… - Journal of medicinal …, 2010 - ACS Publications
Given the significant body of data supporting an essential role for c-jun-N-terminal kinase (JNK) in neurodegenerative disorders, we set out to develop highly selective JNK inhibitors …
Number of citations: 65 pubs.acs.org

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